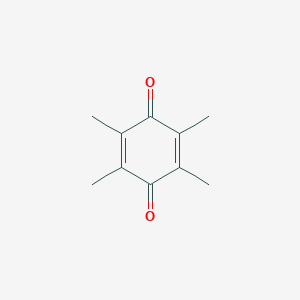
Duroquinone
Cat. No. B146903
Key on ui cas rn:
527-17-3
M. Wt: 164.20 g/mol
InChI Key: WAMKWBHYPYBEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04482493
Procedure details


500 mg of 2,3,5,6-tetramethylphenol and 10 mg of RuCl3.3H2O were reacted in 5 ml of acetic acid in the same manner as in Example 1, followed by the same treatment as in Example 1, whereby 288 mg (53% yield) of tetramethylbenzoquinone and 228 mg of a mixture of three unidentified substances were obtained. The tetramethylbenzoquinone was recrystallized from hexane to obtain yellow needle-like crystals having a melting point of from 114° to 115° C.

[Compound]
Name
RuCl3.3H2O
Quantity
10 mg
Type
reactant
Reaction Step One


[Compound]
Name
mixture
Quantity
228 mg
Type
reactant
Reaction Step Two

Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([CH3:10])[C:3]=1[OH:11].C(O)(=[O:14])C>>[CH3:10][C:4]1[C:3](=[O:11])[C:2]([CH3:1])=[C:7]([CH3:8])[C:6](=[O:14])[C:5]=1[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=C1C)C)C)O
|
[Compound]
|
Name
|
RuCl3.3H2O
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
mixture
|
|
Quantity
|
228 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C(=C(C1=O)C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 288 mg | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
